![molecular formula C17H13ClN4S B287293 3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases. In
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on its application. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway. In bacterial infections, it acts by inhibiting the bacterial DNA gyrase enzyme, which is essential for DNA replication. In neurological disorders, it modulates the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In cancer treatment, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In bacterial infections, it has been shown to have antibacterial activity against various strains of bacteria. In neurological disorders, it has been shown to modulate the activity of various neurotransmitters, leading to improved cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively simple synthesis method, which makes it easy to produce in large quantities. It also has a unique chemical structure that makes it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and testing in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more potent analogs of this compound for use in cancer treatment and other applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-chlorobenzylamine with benzyl isothiocyanate and sodium azide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a specific temperature and pressure. The product is then purified through various techniques such as column chromatography or recrystallization. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a precursor for the synthesis of various functional materials such as organic semiconductors and liquid crystals.
Eigenschaften
Produktname |
3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C17H13ClN4S |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
3-benzyl-6-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4S/c18-14-8-4-7-13(9-14)11-16-21-22-15(19-20-17(22)23-16)10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI-Schlüssel |
GTOJAFOIWYPCTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.